Methyl 4-(piperidin-1-ylmethyl)benzoate
Overview
Description
Methyl 4-(piperidin-1-ylmethyl)benzoate is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a piperidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(piperidin-1-ylmethyl)benzoate can be synthesized through a multi-step process involving the following key steps:
Formation of 4-(piperidin-1-ylmethyl)benzoic acid: This intermediate can be prepared by reacting 4-(chloromethyl)benzoic acid with piperidine in the presence of a base such as sodium hydroxide.
Esterification: The 4-(piperidin-1-ylmethyl)benzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidinyl group can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidinyl group.
Reduction: 4-(piperidin-1-ylmethyl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Methyl 4-(piperidin-1-ylmethyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-1-ylmethyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidinyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Methyl 4-(piperidin-1-ylmethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(1-piperidinyl)benzoate: This compound lacks the methylene bridge between the piperidine ring and the benzene ring, which may affect its reactivity and binding affinity.
4-(piperidin-1-ylmethyl)benzoic acid: The carboxylic acid group in this compound can participate in different types of reactions compared to the ester group in this compound.
N-(4-methylbenzyl)piperidine: This compound has a similar structure but with a methyl group instead of an ester group, which can influence its chemical properties and applications.
Properties
IUPAC Name |
methyl 4-(piperidin-1-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-12(6-8-13)11-15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUPXUIIYYFQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354798 | |
Record name | methyl 4-(piperidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68453-37-2 | |
Record name | methyl 4-(piperidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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